molecular formula C12H11NO B1459647 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde CAS No. 1600933-75-2

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde

Cat. No.: B1459647
CAS No.: 1600933-75-2
M. Wt: 185.22 g/mol
InChI Key: RPZIGXHEKWNAEO-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a prop-2-en-1-yl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde typically involves the alkylation of indole derivatives. One common method is the N-alkylation of indole-5-carboxaldehyde with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is often carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The prop-2-en-1-yl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid.

    Reduction: 1-(Prop-2-en-1-yl)-1H-indole-5-methanol.

    Substitution: Various halogenated or nitrated derivatives depending on the specific reagents used.

Scientific Research Applications

1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is not well-documented. indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-en-1-yl)-1H-indole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl group on the indole ring

Properties

IUPAC Name

1-prop-2-enylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZIGXHEKWNAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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